Unique HTS Target Engagement Fingerprint Versus Closest 2-Fluorophenyl Isomer
Despite sharing the same molecular formula (C14H12FN5S, MW 301.34) and differing only in fluorine ring position (para vs. ortho), the target compound and its 2-fluorophenyl isomer exhibit non-overlapping HTS target engagement profiles in publicly curated databases. The target compound (4-fluoro) has been screened against the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (MOR-1), ADAM17, and ubiquitin-specific peptidase 8 (USP8) in four independent screening campaigns at Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . In contrast, the 2-fluorophenyl isomer is catalogued without any reported HTS target associations in the same database ecosystem, indicating that the para-fluorine geometry is a critical determinant of recognition by these diverse target classes . This differential screening fingerprint provides a procurement rationale: researchers targeting any of the four screened proteins (RGS4, MOR-1, ADAM17, USP8) should procure the 4-fluoro derivative specifically, as the 2-fluoro isomer has no documented activity against these targets.
| Evidence Dimension | HTS target panel engagement (number of distinct protein targets screened with reported data) |
|---|---|
| Target Compound Data | 4 distinct targets with documented screening data: RGS4 (JHICC_RGS_Act_HTS), MOR-1 (OPRM1-OPRD1_AG_LUMI_1536), ADAM17 (ADAM17_INH_QFRET_1536), USP8 (USP8 FAST DUB) |
| Comparator Or Baseline | 3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole: 0 distinct targets with documented HTS data in the same database |
| Quantified Difference | 4 vs. 0 documented target engagements; para-fluoro isomer uniquely engages RGS4, MOR-1, ADAM17, and USP8 screening assays |
| Conditions | Curated HTS assay records from ChemSrc bioassay database, sourced from Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center (2026-05-03 access) |
Why This Matters
For hit-to-lead programs targeting RGS4, opioid receptors, ADAM17, or deubiquitinases, the 4-fluoro derivative represents the only isomer with documented screening data, eliminating the risk of procuring an inactive ortho-fluoro analog.
